Boc-L-threonine 4-nitrophenyl ester
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Overview
Description
Boc-L-threonine 4-nitrophenyl ester is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.33 g/mol . It is commonly used in peptide synthesis as an activated ester, facilitating the coupling of amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl ester moiety, which makes it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-threonine 4-nitrophenyl ester can be synthesized through the esterification of Boc-L-threonine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction typically takes place in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-L-threonine 4-nitrophenyl ester primarily undergoes nucleophilic substitution reactions, where the 4-nitrophenyl ester group is replaced by a nucleophile such as an amine or an alcohol . This reaction is commonly used in peptide coupling to form peptide bonds .
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Conditions: Room temperature, inert atmosphere
Major Products
The major products formed from these reactions are peptides or esters, depending on the nucleophile used .
Scientific Research Applications
Boc-L-threonine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as an activated ester for the coupling of amino acids in solid-phase peptide synthesis.
Proteomics Research: Employed in the synthesis of peptide-based probes and inhibitors for studying protein functions.
Drug Development: Utilized in the synthesis of peptide-based drug candidates and therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for various biochemical assays and diagnostic applications.
Mechanism of Action
The mechanism of action of Boc-L-threonine 4-nitrophenyl ester involves the activation of the carboxyl group of Boc-L-threonine, making it more reactive towards nucleophiles . The 4-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds or ester linkages . This activation is crucial for efficient peptide coupling and other synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Boc-L-lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of threonine.
Boc-L-glutamic acid 4-nitrophenyl ester: Contains a glutamic acid residue and is used for similar peptide coupling reactions.
Boc-L-serine 4-nitrophenyl ester: Contains a serine residue and is also used in peptide synthesis.
Uniqueness
Boc-L-threonine 4-nitrophenyl ester is unique due to the presence of the threonine residue, which has a hydroxyl group that can participate in additional hydrogen bonding and interactions . This property can influence the folding and stability of peptides synthesized using this compound .
Properties
IUPAC Name |
(4-nitrophenyl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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